molecular formula C15H12N2O2 B11864749 2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole

2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole

Cat. No.: B11864749
M. Wt: 252.27 g/mol
InChI Key: GKPDEPOTNZUBAT-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole is a heterocyclic compound that features a fused indazole and dioxole ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with a dioxole-containing aldehyde or ketone under acidic or basic conditions to form the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or dioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole is unique due to its fused dioxole ring, which can impart distinct chemical and biological properties compared to other indole and indazole derivatives. This structural feature may enhance its ability to interact with specific biological targets and improve its stability under various conditions .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(4-methylphenyl)-[1,3]dioxolo[4,5-f]indazole

InChI

InChI=1S/C15H12N2O2/c1-10-2-4-12(5-3-10)17-8-11-6-14-15(19-9-18-14)7-13(11)16-17/h2-8H,9H2,1H3

InChI Key

GKPDEPOTNZUBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C=C4C(=CC3=N2)OCO4

Origin of Product

United States

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